Methyl 4-bromo-3-hydroxybenzoate

Description

The exact mass of the compound Methyl 4-bromo-3-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-bromo-3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

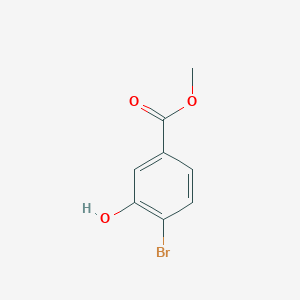

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOFPLOREOHCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423741 | |

| Record name | methyl 4-bromo-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106291-80-9 | |

| Record name | methyl 4-bromo-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 4-bromo-3-hydroxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-hydroxybenzoate (CAS No. 106291-80-9) is a halogenated aromatic ester that serves as a crucial building block in the landscape of modern organic synthesis and medicinal chemistry. Its strategic substitution pattern—featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring—renders it a versatile intermediate for constructing more complex molecular architectures. Notably, it is a key reactant in the synthesis of selective inhibitors, making it highly relevant to drug discovery and development programs.[1][2]

A comprehensive understanding of the physical properties of this compound is not merely academic; it is fundamental to its practical application. Properties such as melting point, solubility, and crystal structure directly influence reaction kinetics, purification strategies, formulation development, and material handling. This guide provides an in-depth analysis of the core physical and chemical characteristics of Methyl 4-bromo-3-hydroxybenzoate, offering both established data and field-proven experimental protocols for its characterization.

Compound Identification and Structure

Accurate identification is the cornerstone of any chemical study. The essential identifiers for Methyl 4-bromo-3-hydroxybenzoate are summarized below.

| Identifier | Value |

| CAS Number | 106291-80-9[3] |

| Molecular Formula | C₈H₇BrO₃[1] |

| Molecular Weight | 231.05 g/mol [4] |

| IUPAC Name | Methyl 4-bromo-3-hydroxybenzoate |

| Synonyms | 4-Bromo-3-hydroxybenzoic Acid Methyl Ester[3] |

The molecular structure, depicted below, is key to understanding its chemical behavior and physical properties. The interplay between the electron-withdrawing bromine atom and ester group, and the electron-donating hydroxyl group, defines its reactivity and intermolecular interactions.

Sources

Spectroscopic Profile of Methyl 4-bromo-3-hydroxybenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-bromo-3-hydroxybenzoate (CAS No: 106291-80-9), a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causal relationships between the molecular structure and its spectral output, providing a framework for structural verification and quality control.

Molecular Structure and Spectroscopic Overview

Methyl 4-bromo-3-hydroxybenzoate is a trisubstituted benzene derivative with the molecular formula C₈H₇BrO₃ and a molecular weight of approximately 231.04 g/mol .[2] The arrangement of a hydroxyl group, a bromine atom, and a methyl ester group on the aromatic ring gives rise to a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the compound's identity and purity.

Figure 1: Chemical structure of Methyl 4-bromo-3-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 4-bromo-3-hydroxybenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The predicted chemical shifts (in ppm, relative to TMS) and coupling patterns are detailed in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~ 3.9 | Singlet (s) | N/A | 3H |

| Ar-H (H-5) | ~ 7.1 | Doublet (d) | ~ 8.5 | 1H |

| Ar-H (H-2) | ~ 7.6 | Doublet (d) | ~ 2.0 | 1H |

| Ar-H (H-6) | ~ 7.8 | Doublet of doublets (dd) | ~ 8.5, ~ 2.0 | 1H |

| -OH | 5.0 - 6.0 (variable) | Singlet (s, broad) | N/A | 1H |

Note: Predicted values are based on established substituent effects on aromatic systems and data from analogous compounds such as methyl 4-bromobenzoate and methyl 4-hydroxybenzoate.[3][4]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted spectrum reflects the electronic environment of each proton. The singlet at ~3.9 ppm is characteristic of the three equivalent protons of the methyl ester group, which are shielded by the adjacent oxygen atom.[5]

In the aromatic region (7.0-8.0 ppm), the three protons on the benzene ring exhibit a predictable splitting pattern.

-

H-5: This proton is ortho to the electron-donating hydroxyl group and will appear at the most upfield position (~7.1 ppm). It is split into a doublet by its coupling to H-6.

-

H-2: This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-6. Its downfield shift (~7.6 ppm) is influenced by the deshielding effect of the adjacent bromine.

-

H-6: This proton is ortho to the electron-withdrawing carbonyl group of the ester, causing it to be the most deshielded of the aromatic protons (~7.8 ppm). It is split into a doublet of doublets by its coupling to both H-5 (ortho-coupling, J ≈ 8.5 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz).[6]

The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~ 52 |

| C4 (Ar-C-Br) | ~ 110 |

| C2 (Ar-C-H) | ~ 118 |

| C6 (Ar-C-H) | ~ 125 |

| C1 (Ar-C-COOCH₃) | ~ 132 |

| C5 (Ar-C-H) | ~ 135 |

| C3 (Ar-C-OH) | ~ 155 |

| -C=O | ~ 166 |

Note: Predicted values are based on additive models for substituent effects on benzene rings and data from similar compounds.[7]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom.

-

The methyl carbon (-OCH₃) appears upfield around 52 ppm.

-

The aromatic carbons appear in the range of 110-155 ppm. The carbon attached to the bromine (C4) is shielded due to the "heavy atom effect," while the carbon attached to the hydroxyl group (C3) is significantly deshielded.

-

The carbonyl carbon of the ester group is the most deshielded, appearing downfield at approximately 166 ppm.

Figure 2: NMR assignments for Methyl 4-bromo-3-hydroxybenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 4-bromo-3-hydroxybenzoate will be dominated by absorptions from the O-H, C=O, C-O, and aromatic C-H and C=C bonds.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Comments |

| O-H stretch | 3500 - 3200 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Indicates C-H bonds on the benzene ring. |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium | From the methyl group of the ester. |

| C=O stretch (ester) | 1730 - 1715 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹). |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) | Characteristic of the benzene ring. |

| C-O stretch (ester) | 1300 - 1000 | Strong (multiple bands) | Asymmetric and symmetric stretching of the C-O-C linkage. |

| C-Br stretch | 600 - 500 | Medium-Weak | In the fingerprint region. |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The most telling absorptions are the broad O-H stretch above 3200 cm⁻¹, confirming the phenol group, and the very strong, sharp C=O stretch around 1720 cm⁻¹, which is indicative of the aromatic ester. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization (EI) and Electrospray Ionization (ESI)

-

Molecular Ion Peak: In an EI or positive-ion ESI spectrum, the molecular ion peak ([M]⁺˙) is expected to appear as a doublet of roughly equal intensity at m/z 230 (for the ⁷⁹Br isotope) and m/z 232 (for the ⁸¹Br isotope). This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.[8]

-

ESI-MS Data: An electrospray ionization mass spectrum (ESI-MS) has shown an intense peak at m/z 230.[9] In negative ion mode, this corresponds to the deprotonated molecule [M-H]⁻, which would also exhibit the bromine isotope pattern at m/z 229 and 231.

Predicted Fragmentation Pattern (EI-MS)

The primary fragmentation pathways in EI-MS are dictated by the stability of the resulting ions and neutral fragments.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 230/232 | [C₈H₇BrO₃]⁺˙ (Molecular Ion) | N/A |

| 199/201 | [C₇H₄BrO₂]⁺ | •OCH₃ (31 Da) |

| 171/173 | [C₆H₄BrO]⁺ | CO (28 Da) from 199/201 |

| 155/157 | [C₆H₄Br]⁺˙ | O=C=O (44 Da) or CO (28 Da) |

| 92 | [C₆H₄O]⁺˙ | •Br (79/81 Da) |

Expertise & Experience: Interpreting the Mass Spectrum

The most likely initial fragmentation is the loss of the methoxy radical (•OCH₃) from the ester group, leading to a stable acylium ion at m/z 199/201.[10] This fragment would be very prominent. Subsequent loss of carbon monoxide (CO) from the acylium ion would yield the fragment at m/z 171/173. The presence of the bromine atom throughout these fragmentation steps is confirmed by the persistence of the M/M+2 isotopic pattern.

Figure 3: Proposed primary fragmentation pathway for Methyl 4-bromo-3-hydroxybenzoate.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of Methyl 4-bromo-3-hydroxybenzoate.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution, using gentle sonication if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Protocol for IR Data Acquisition (ATR)

-

Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid Methyl 4-bromo-3-hydroxybenzoate sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Protocol for MS Data Acquisition (Direct Infusion ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu). Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of Methyl 4-bromo-3-hydroxybenzoate. The predicted and reported spectral data are in full agreement with the assigned structure. This guide serves as a valuable resource for scientists, enabling them to verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development endeavors.

References

-

Huang, H. R., Du, Z. Y., Lu, Y. J., Fang, Y. X., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o115. Available at: [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS fragmentation spectrum of protonated compound 14 (m/z 471, A) and... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 106291-80-9 | Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

- Chen, S., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

-

BMRB. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. bmse010009 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methyl 4-bromo-3-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

Solubility Profile of Methyl 4-bromo-3-hydroxybenzoate: A Technical Guide for Researchers

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-bromo-3-hydroxybenzoate (CAS No. 106291-80-9), a key intermediate in organic synthesis and pharmaceutical research.[1][2] We will move beyond simple data points to explore the underlying physicochemical principles governing its solubility, offer predictive frameworks, and provide detailed protocols for empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's behavior in various solvent systems.

Physicochemical Characterization: The Foundation of Solubility

Understanding a molecule's intrinsic properties is paramount to predicting its solubility. Methyl 4-bromo-3-hydroxybenzoate is a substituted aromatic ester with a distinct molecular architecture that dictates its interactions with solvents.

Molecular Structure:

Caption: Structure of Methyl 4-bromo-3-hydroxybenzoate.

Key structural features influencing solubility include:

-

A Polar Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents.

-

A Polar Ester Group (-COOCH₃): The carbonyl oxygen and ether oxygen are hydrogen bond acceptors, contributing to solubility in polar solvents.[3][4]

-

A Benzene Ring and Bromo Substituent (-Br): These components form the nonpolar backbone of the molecule, promoting solubility in solvents with lower polarity through van der Waals forces.

The molecule is, therefore, amphiphilic, possessing both polar and nonpolar characteristics. Its solubility will be a balance between the interactions of these functional groups with the solvent.

Table 1: Core Physicochemical Properties of Methyl 4-bromo-3-hydroxybenzoate

| Property | Value | Source(s) |

| CAS Number | 106291-80-9 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 121-125 °C | [1] |

A Theoretical Framework for Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a powerful predictive lens for solvent selection. The two primary concepts are the qualitative principle of "like dissolves like" and the more quantitative Hansen Solubility Parameters.

"Like Dissolves Like": A Qualitative Approach

This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6] For Methyl 4-bromo-3-hydroxybenzoate:

-

Polar Solvents: The hydroxyl and ester groups suggest solubility in polar solvents. Polar protic solvents (like alcohols), which can hydrogen bond, are expected to be effective. Polar aprotic solvents (like acetone or DMSO) can also engage in dipole-dipole interactions.

-

Nonpolar Solvents: The brominated aromatic ring provides nonpolar character, suggesting some solubility in nonpolar solvents (like toluene or hexane). However, the strong polar groups will likely limit this solubility.

Hansen Solubility Parameters (HSP): A Quantitative Prediction

HSP theory offers a more refined prediction by breaking down the total cohesive energy of a substance into three parameters:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for Methyl 4-bromo-3-hydroxybenzoate are not published, we can estimate them based on its structure and use the HSP of common solvents to predict compatibility.

Caption: Hansen Solubility Parameter (HSP) distance predicts compatibility.

Solubility Profile in Common Organic Solvents

Based on the principles above and available data, we can construct a solubility profile.

Empirically Confirmed Solvents

The following table summarizes the qualitative solubility data available from chemical suppliers and literature.

Table 2: Known Qualitative Solubility of Methyl 4-bromo-3-hydroxybenzoate

| Solvent | Solvent Class | Observed Solubility | Source(s) |

| Methanol | Polar Protic | Soluble | [1][7] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] |

| Chloroform | Polar Aprotic | Soluble | [1] |

Predicted Solubility in a Broader Solvent Range

The following profile is predictive, based on chemical principles. It serves as a starting point for solvent screening in the laboratory.

Table 3: Predicted Solubility Profile and Rationale

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | Strong H-bonding potential is counteracted by the large, nonpolar bromophenyl group.[4] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, can engage in H-bonding with both the -OH and ester groups. |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the ester and hydroxyl groups. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | As an ester itself, it shares structural similarity, but is less polar than acetone. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar aprotic solvent capable of strong interactions with the solute. |

| Toluene | Nonpolar | Sparingly Soluble | Interactions will be dominated by the aromatic rings, but the polar groups will limit solubility. |

| Hexane | Nonpolar | Insoluble | Lacks the polarity needed to overcome the solute's crystal lattice energy. |

| Diethyl Ether | Weakly Polar | Sparingly to Moderately Soluble | Can act as an H-bond acceptor for the -OH group, but its hydrocarbon content is high. |

Experimental Protocols for Solubility Determination

For definitive results, solubility must be determined empirically. The following protocols are designed for accuracy and reliability.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is ideal for quick screening of multiple solvents.

Objective: To determine if a solute is soluble, sparingly soluble, or insoluble in a given solvent at a concentration of ~20 mg/mL.

Methodology:

-

Preparation: Add 20 mg (± 1 mg) of Methyl 4-bromo-3-hydroxybenzoate to a clean, dry 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the test solvent to the vial.

-

Mixing: Cap the vial and vortex for 60 seconds at room temperature.

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: A completely clear, homogenous solution with no visible solid particles.

-

Sparingly Soluble: A hazy solution or a solution with a small amount of undissolved solid.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Confirmation (Optional): For borderline cases, gently warm the vial to ~40°C to observe if solubility increases, which is typical for most solid solutes.[8][9]

Protocol 2: Quantitative Determination by the Equilibrium Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To accurately measure the saturation concentration of Methyl 4-bromo-3-hydroxybenzoate in a solvent at a specified temperature.

Caption: Workflow for the quantitative shake-flask solubility assay.

Step-by-Step Methodology:

-

System Preparation: Add an excess of solid Methyl 4-bromo-3-hydroxybenzoate to a series of glass vials (in triplicate for each solvent). "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 50-100 mg per mL of solvent.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for a sufficient time to reach equilibrium. This is a critical step; 24 to 48 hours is typical. A time-point study should be performed initially to validate that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed (e.g., 2000 rpm for 10 minutes) is highly recommended to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant using a volumetric pipette. To prevent any solid particles from being transferred, a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) should be used.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical standard curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a multi-point calibration curve prepared from a known stock solution of Methyl 4-bromo-3-hydroxybenzoate.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Implications in Research & Development

A thorough understanding of solubility is not an academic exercise; it is crucial for practical applications:

-

Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which is critical for reaction kinetics and yield.

-

Purification: Solubility data is essential for developing crystallization and recrystallization protocols, the primary method for purifying solid compounds. A good recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Drug Development: For pharmaceutical applications, solubility in aqueous and organic media dictates bioavailability, formulation strategies, and the selection of excipients.

Conclusion

Methyl 4-bromo-3-hydroxybenzoate exhibits a solubility profile governed by its amphiphilic nature. It is readily soluble in polar solvents like methanol and dichloromethane, where hydrogen bonding and dipole-dipole interactions can solvate its polar functional groups. Its solubility is predicted to be limited in nonpolar solvents such as hexane. For research and development, while theoretical predictions provide valuable guidance, the quantitative shake-flask method remains the definitive approach for generating the robust data needed for process optimization, purification, and formulation.

References

- Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Methyl 3-bromo-4-hydroxybenzo

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- METHYL 4-BROMO-3-HYDROXYBENZO

- Solubility of organic compounds (video) - Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Esters: Structure, Properties, and Reactions | Solubility of Things.

- methyl 3-bromo-4-hydroxybenzo

- Methyl 4-Bromo-3-hydroxybenzo

- Determination and correlation for solubility of aromatic acids in solvents - ResearchG

- Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central.

- Using molecular dynamics simulations to predict the effect of temperature on aqueous solubility for aromatic compounds | Request PDF - ResearchG

- Properties of Esters - Chemistry LibreTexts.

- 106291-80-9 Methyl 4-bromo-3-hydroxybenzo

- HSP Basics | Practical Solubility Science - Prof Steven Abbott.

- HANSEN SOLUBILITY PARAMETERS - Kinam Park.

Sources

- 1. nbinno.com [nbinno.com]

- 2. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. 106291-80-9 Methyl 4-bromo-3-hydroxybenzoate AKSci X8801 [aksci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methyl 4-bromo-3-hydroxybenzoate from p-hydroxybenzoic acid methyl ester

A Guide to the Regioselective Synthesis of Methyl 4-bromo-3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of methyl 4-bromo-3-hydroxybenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the regioselective electrophilic bromination of methyl p-hydroxybenzoate. This document elucidates the underlying reaction mechanisms, offers a detailed step-by-step experimental procedure, discusses critical process parameters for optimizing yield and purity, and provides methods for product characterization and purification. The content is tailored for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction and Strategic Overview

The targeted synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, providing key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. Methyl 4-bromo-3-hydroxybenzoate is a particularly useful synthon, featuring three distinct functional groups—a hydroxyl, a methyl ester, and a bromine atom—that allow for diverse downstream modifications.

The synthesis from methyl p-hydroxybenzoate is a classic example of electrophilic aromatic substitution where the regiochemical outcome is controlled by the directing effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a powerful activating, ortho, para-directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The potent activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it. Since the para position is already occupied by the ester, bromination selectively occurs at the C3 position.

This guide focuses on a reliable and scalable laboratory method using molecular bromine (Br₂) in a suitable solvent system.

Reaction Mechanism and Regioselectivity

The bromination of methyl p-hydroxybenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key to the high regioselectivity of this reaction lies in the electronic properties of the substituents.

-

Generation of the Electrophile : Molecular bromine is polarized by the solvent or a Lewis acid catalyst, creating a potent electrophile (Br⁺).

-

Nucleophilic Attack : The electron-rich aromatic ring, activated by the hydroxyl group, attacks the electrophilic bromine atom. This attack is directed to the C3 position, ortho to the powerful -OH activating group.

-

Formation of the Sigma Complex : A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized across the ring, with significant contributions from resonance structures that place the charge adjacent to the hydroxyl group.

-

Rearomatization : A base (e.g., the solvent or Br⁻) abstracts the proton from the C3 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Caption: The mechanism for the regioselective bromination reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | Role |

| Methyl p-hydroxybenzoate | C₈H₈O₃ | 152.15 | 1.0 eq | (e.g., 5.00 g) | Starting Material |

| Acetic Acid | CH₃COOH | 60.05 | - | (e.g., 50 mL) | Solvent |

| Bromine | Br₂ | 159.81 | 1.05 eq | (e.g., 1.7 mL) | Brominating Agent |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | (Saturated Sol.) | Quenching Agent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | (Saturated Sol.) | Neutralizing Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | (As needed) | Extraction Solvent |

| Brine | NaCl (aq) | - | - | (As needed) | Washing Agent |

| Magnesium Sulfate | MgSO₄ | 120.37 | - | (As needed) | Drying Agent |

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.

Caption: A summary of the experimental workflow for the synthesis.

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl p-hydroxybenzoate (e.g., 5.00 g) in glacial acetic acid (50 mL).

-

Cooling : Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Bromine : Prepare a solution of bromine (e.g., 1.7 mL) in glacial acetic acid (10 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over approximately 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : Pour the reaction mixture slowly into a beaker containing ice-water (200 mL). A precipitate should form. If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

-

Isolation : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 50 mL) to remove residual acetic acid and salts.

-

Purification : The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Product Characterization

The identity and purity of the final product, methyl 4-bromo-3-hydroxybenzoate, must be confirmed through analytical methods.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 115-118 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.6 (s, 1H, -OH), 7.9 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~169, 155, 136, 131, 122, 118, 111, 52 |

Safety and Handling

-

Bromine (Br₂) : Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a bromine spill kit and a sodium thiosulfate solution ready for quenching.

-

Glacial Acetic Acid : Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

-

General Precautions : All operations should be carried out in a well-ventilated laboratory fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting and Optimization

-

Issue: Formation of Dibrominated Product : If excess bromine is used or the reaction temperature is too high, a second bromination can occur at the C5 position.

-

Solution : Use a slight excess (1.05 equivalents) of bromine and add it slowly while maintaining a low temperature (0-5 °C). Monitor the reaction closely by TLC.

-

-

Issue: Low Yield : Incomplete reaction or loss of product during workup.

-

Solution : Ensure the starting material is fully dissolved before adding bromine. Allow sufficient reaction time. During recrystallization, use a minimal amount of hot solvent and cool slowly to maximize recovery.

-

-

Issue: Product is Oily or Impure : Presence of starting material or byproducts.

-

Solution : Ensure the workup is thorough, including washing with sodium bicarbonate to remove acidic impurities. Repeat the recrystallization step if necessary. Column chromatography can be used for higher purity if needed.

-

Conclusion

The synthesis of methyl 4-bromo-3-hydroxybenzoate from methyl p-hydroxybenzoate is a robust and highly regioselective transformation. By carefully controlling the stoichiometry and reaction temperature, the desired product can be obtained in good yield and high purity. This guide provides the necessary mechanistic understanding and a detailed experimental framework to enable researchers to successfully perform this valuable synthesis, opening avenues for further molecular exploration in drug discovery and materials science.

References

- A. I. Vogel, Vogel's Textbook of Practical Organic Chemistry, 5th ed., Longman Scientific & Technical, 1989. (A foundational text for classical organic chemistry procedures). [Link: https://www.rsc.org/images/A-guide-to-Vogels-textbook-of-practical-organic-chemistry_tcm18-228784.pdf]

- S. G. Manjunatha, S. D. Joshi, P. S. S. Prasad, A simple and efficient process for the preparation of 3-substituted-4-hydroxybenzonitriles, Organic Process Research & Development, 2007, 11 (4), pp 659–661. (Describes a related bromination on a similar phenolic system). [Link: https://pubs.acs.org/doi/10.1021/op700030c]

- Sigma-Aldrich, Product Page for Methyl 4-bromo-3-hydroxybenzoate, (Accessed Jan 9, 2026). [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/553384]

An In-depth Technical Guide to the Electrophilic Bromination of Methyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilic bromination of methyl 4-hydroxybenzoate is a cornerstone reaction in organic synthesis, pivotal for the creation of valuable intermediates in pharmaceutical and materials science. This guide offers a comprehensive exploration of this reaction, delving into the underlying mechanistic principles, providing detailed and validated experimental protocols, and addressing critical safety and analytical considerations. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an essential resource for professionals seeking to master and optimize this important transformation.

Introduction: Strategic Importance in Synthesis

Methyl 4-hydroxybenzoate, a readily available and stable compound, serves as a versatile starting material. Its aromatic ring is activated towards electrophilic substitution, making it an ideal substrate for functionalization. The introduction of a bromine atom via electrophilic aromatic substitution (EAS) yields methyl 3-bromo-4-hydroxybenzoate, a key building block for more complex molecules.[1][2] This brominated derivative is a crucial intermediate in the synthesis of various pharmaceuticals, including selective inhibitors, and other functional organic materials.[1][3] Understanding the nuances of this reaction is therefore of significant practical and strategic importance in drug discovery and development.

Mechanistic Underpinnings: A Tale of Two Substituents

The regioselectivity of the bromination of methyl 4-hydroxybenzoate is governed by the electronic effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.

Directing Effects and Ring Activation

-

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director.[4][5] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring. This heightened nucleophilicity makes the ring much more susceptible to attack by electrophiles. The increase in electron density is most pronounced at the positions ortho and para to the hydroxyl group.[5]

-

Methyl Ester (-COOCH₃) Group: Conversely, the methyl ester group is a deactivating group and a meta-director. The carbonyl carbon is electron-deficient and withdraws electron density from the ring through resonance, making the ring less nucleophilic.

The Decisive Influence: Regioselectivity Explained

In methyl 4-hydroxybenzoate, the powerful activating and ortho, para-directing effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the methyl ester. Since the para position is already occupied by the ester group, the incoming electrophile (bromine) is directed to the positions ortho to the hydroxyl group (C3 and C5).

Due to steric hindrance from the adjacent ester group, substitution at the C3 position is generally favored over the C5 position, leading to methyl 3-bromo-4-hydroxybenzoate as the major product. However, the strong activation by the hydroxyl group can sometimes lead to the formation of a dibrominated byproduct, methyl 3,5-dibromo-4-hydroxybenzoate , particularly if an excess of the brominating agent is used.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism proceeds via the classical steps of electrophilic aromatic substitution.

Sources

Methyl 4-bromo-3-hydroxybenzoate: A Multifunctional Building Block for Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern chemical synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9) has emerged as a preeminent example of such a molecule.[1] Possessing three distinct and orthogonally reactive functional groups—a phenolic hydroxyl, an aryl bromide, and a methyl ester—this compound serves as a powerful and adaptable scaffold for chemists in pharmaceutical research, materials science, and fine chemical manufacturing.[2] Its structure is a blueprint for diversification, enabling selective modifications that are foundational to the synthesis of complex target molecules, most notably selective inhibitors for various biological pathways.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of methyl 4-bromo-3-hydroxybenzoate, offering both foundational knowledge and field-proven experimental protocols for its effective utilization.

A Molecule of Strategic Importance: Structure and Properties

The utility of Methyl 4-bromo-3-hydroxybenzoate stems from its unique trifunctional arrangement on an aromatic ring. This arrangement allows for a sequence of reactions where each site can be addressed with high selectivity, a cornerstone of efficient and elegant synthetic design.

Physicochemical Characteristics

A comprehensive understanding of a reagent's physical properties is paramount for its successful application in the laboratory. Key data for Methyl 4-bromo-3-hydroxybenzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 106291-80-9 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 121-125 °C | [1][2] |

| Solubility | Soluble in chloroform, dichloromethane, methanol | [1][2] |

| Purity (Typical) | >97% | [2] |

Crystal structure analysis reveals that the methoxycarbonyl group is slightly twisted relative to the plane of the benzene ring. Molecules in the crystal lattice are connected by O—H⋯O hydrogen bonds, forming helical chains.[4]

Synthesis and Purification: A Reliable and Scalable Protocol

The most common and efficient route to high-purity Methyl 4-bromo-3-hydroxybenzoate is the acid-catalyzed Fischer esterification of its corresponding carboxylic acid. This method is favored for its high yield, operational simplicity, and use of readily available, inexpensive reagents.

Causality in Synthesis: The Fischer Esterification Advantage

The choice of Fischer esterification is a deliberate one. Starting with 4-bromo-3-hydroxybenzoic acid ensures that the regiochemistry of the substituents is pre-determined and fixed.[5] An alternative approach, such as the bromination of methyl 3-hydroxybenzoate, would be less efficient. The powerful ortho-, para-directing effect of the hydroxyl group would lead to a mixture of brominated products, complicating purification and reducing the overall yield of the desired isomer. The acid catalyst (typically H₂SO₄) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by methanol.[5]

Experimental Workflow: Synthesis via Esterification

The following diagram outlines the standard laboratory-scale synthesis.

Caption: Workflow for the synthesis of Methyl 4-bromo-3-hydroxybenzoate.

Detailed Step-by-Step Protocol

This protocol is adapted from established laboratory procedures.[5]

-

Reaction Setup: To a solution of 4-bromo-3-hydroxybenzoic acid (e.g., 30 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.6 mL) with stirring in a flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Upon completion, cool the mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate until the pH of the solution is neutral (pH ~7). Caution: CO₂ evolution will cause foaming.

-

Extraction: Reduce the volume of the mixture by approximately two-thirds using a rotary evaporator. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting white solid, Methyl 4-bromo-3-hydroxybenzoate, is often of sufficient purity for subsequent steps, with reported yields as high as 89%.[5]

A Synthetic Playbook: Harnessing Trifunctional Reactivity

The true power of Methyl 4-bromo-3-hydroxybenzoate lies in the differential reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

Sources

Reactivity of the hydroxyl group in Methyl 4-bromo-3-hydroxybenzoate

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Methyl 4-bromo-3-hydroxybenzoate

This guide provides a comprehensive analysis of the chemical reactivity of the phenolic hydroxyl group in Methyl 4-bromo-3-hydroxybenzoate (MBHB). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic factors governing the -OH group's behavior and provides actionable, field-proven protocols for its key transformations.

Foundational Physicochemical Properties

Methyl 4-bromo-3-hydroxybenzoate is a versatile organic intermediate widely used in the synthesis of complex molecules, including selective inhibitors and other pharmaceuticals.[1][2] Its utility stems from the distinct reactivity of its functional groups, particularly the phenolic hydroxyl group, which is modulated by the electronic interplay of the substituents on the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 106291-80-9 | [1][3] |

| Molecular Formula | C₈H₇BrO₃ | [1][3] |

| Molecular Weight | 231.04 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 121-125 °C | [1] |

| Solubility | Soluble in methanol, chloroform, dichloromethane | [1] |

The Electronic Landscape: Understanding the Hydroxyl Group's Reactivity

The reactivity of the hydroxyl group in MBHB is not that of a simple phenol. Its behavior is dictated by the combined electronic effects of the para-bromo and meta-methoxycarbonyl substituents.

-

Acidity: Phenols are generally more acidic than aliphatic alcohols because the resulting phenoxide conjugate base is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[4] In MBHB, this acidity is significantly enhanced. Both the bromo and the methyl ester groups are electron-withdrawing groups (EWGs).

-

The bromo group at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Its net effect is electron-withdrawing, stabilizing the phenoxide.

-

The methyl ester group at the meta-position exerts a strong -I effect and a -M (mesomeric) effect. While the -M effect is not directly in conjugation with the hydroxyl group from the meta position, the powerful inductive withdrawal of electron density significantly acidifies the phenolic proton.[5][6]

-

This increased acidity (lower pKa compared to phenol) means the hydroxyl group can be deprotonated by relatively weak bases (e.g., potassium carbonate), which is a crucial factor in experimental design.

-

Nucleophilicity: While the neutral hydroxyl group is a modest nucleophile, its conjugate base, the phenoxide, is a potent one. Due to the ease of deprotonation, reactions involving the hydroxyl group in MBHB are almost exclusively performed under basic conditions to generate the phenoxide ion in situ. This phenoxide is a "hard" nucleophile, meaning it preferentially reacts at the most electronegative atom, the oxygen, which is key for reactions like O-alkylation and O-acylation.[7]

Caption: Electronic withdrawing effects influencing the hydroxyl group.

Key Transformations of the Hydroxyl Group

The enhanced acidity and potent nucleophilicity of the corresponding phenoxide make the hydroxyl group of MBHB a prime site for synthetic modification.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation is one of the most common and vital reactions for this substrate, enabling the introduction of various alkyl chains to produce ether derivatives. This is a cornerstone for modifying the molecule's steric and electronic properties, often as a key step in the synthesis of more complex drug targets.

Causality in Protocol Design: The choice of a moderately strong base like potassium carbonate (K₂CO₃) is deliberate. It is sufficiently basic to deprotonate the acidic phenol of MBHB but is less hazardous and easier to handle than stronger bases like sodium hydride (NaH). Dimethylformamide (DMF) or acetone are excellent polar aprotic solvents that solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion. The reaction is typically heated to ensure a reasonable reaction rate for this Sₙ2 displacement.

Experimental Protocol: Synthesis of Methyl 4-bromo-3-(benzyloxy)benzoate

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-3-hydroxybenzoate (2.31 g, 10.0 mmol, 1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone (50 mL) followed by powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

-

Alkylating Agent Addition: To the stirring suspension, add benzyl bromide (1.43 mL, 12.0 mmol, 1.2 eq) dropwise via syringe.

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (MBHB) indicates completion.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the solid residue with acetone (2 x 10 mL). Concentrate the combined filtrate under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [chemicalbook.com]

- 3. CAS 106291-80-9: Methyl 4-bromo-3-hydroxybenzoate [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Phenol - Wikipedia [en.wikipedia.org]

Reactivity of the bromine atom in Methyl 4-bromo-3-hydroxybenzoate

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of the Bromine Atom in Methyl 4-bromo-3-hydroxybenzoate

Abstract

Methyl 4-bromo-3-hydroxybenzoate (M4B3H), CAS No. 106291-80-9, is a pivotal building block in modern organic synthesis, particularly valued in the fields of pharmaceutical research and drug development.[1][2] Its utility stems from the versatile reactivity of the carbon-bromine (C-Br) bond, which serves as a synthetic handle for constructing complex molecular architectures. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the bromine atom in M4B3H. We delve into the mechanistic details of its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, and evaluate its suitability for nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Molecular Structure and Reactivity Profile

The synthetic potential of Methyl 4-bromo-3-hydroxybenzoate is dictated by the electronic interplay of its three substituents on the aromatic ring. A clear understanding of these influences is critical for predicting reactivity and designing successful synthetic strategies.

-

-OH (Hydroxyl) Group: Located at C3, the hydroxyl group is a powerful activating group. It exerts a strong electron-donating effect through resonance (+M) and a weaker electron-withdrawing inductive effect (-I). The net result is increased electron density on the aromatic ring, particularly at the ortho and para positions (C2, C4, C6).

-

-Br (Bromo) Group: Positioned at C4, the bromine atom is a deactivating group overall due to its strong electron-withdrawing inductive effect (-I) outweighing its weaker electron-donating resonance effect (+M). However, it directs incoming electrophiles to the ortho and para positions.

-

-COOCH₃ (Methyl Ester) Group: At C1, the methyl ester is a moderately deactivating, electron-withdrawing group (-M, -I) that directs incoming electrophiles to the meta position (C3, C5).

The combined influence of these groups renders the benzene ring electron-rich, primarily due to the potent activating effect of the hydroxyl group. This enhanced electron density significantly influences the kinetics of reactions at the C-Br bond, most notably the oxidative addition step in palladium-catalyzed cross-coupling cycles. Furthermore, the hydroxyl group ortho to the bromine atom introduces moderate steric hindrance that can affect catalyst-substrate interactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Primary Reaction Manifold

The C(sp²)-Br bond in M4B3H is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which represent the most powerful and widely used methods for its functionalization.[3][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6][7] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[7]

Mechanistic Overview The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of M4B3H to form a Pd(II) intermediate. The electron-rich nature of the M4B3H ring facilitates this rate-determining step.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species.[8]

-

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.[5]

DOT Code for Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights & Protocol The presence of both a phenolic hydroxyl and a methyl ester requires careful selection of the base to prevent unwanted side reactions, such as ester saponification or O-arylation. Mild inorganic bases are generally preferred.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 100 | >95 |

| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | ~85 |

| 4 | 2-Pyridylboronate[9] | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (3) | KF (3) | 1,4-Dioxane | 80 | ~80 |

Yields are representative for structurally similar electron-rich aryl bromides and may require optimization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol provides a generalized procedure for the coupling of M4B3H with an arylboronic acid.[10]

-

Reaction Setup: To a dry, argon-flushed Schlenk flask, add Methyl 4-bromo-3-hydroxybenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

-

Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the aryl bromide).

-

Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[11][12][13]

Mechanistic Overview The mechanism is analogous to the Suzuki coupling, with the key difference occurring after the oxidative addition step.[14][15] The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the aryl amine product and regenerates the Pd(0) catalyst.[11]

DOT Code for Buchwald-Hartwig Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Field-Proven Insights & Protocol For a substrate like M4B3H, the choice of base is paramount. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine without reacting with the ester or forming a phenoxide that could lead to undesired ether formation.[16] The choice of ligand is also crucial and is determined by the nature of the amine coupling partner.[16]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | >90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | ~85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.5) | 1,4-Dioxane | 80 | >90 |

| 4 | Ammonia (surrogate)[15] | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (2.0) | THF | 70 | ~75 |

Yields are representative for structurally similar electron-rich aryl bromides and may require optimization.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Reagent Addition: Add Methyl 4-bromo-3-hydroxybenzoate (1.0 eq) and the appropriate solvent (e.g., anhydrous, degassed toluene, 0.2 M).

-

Nucleophile Addition: Add the amine (1.2 eq) via syringe.

-

Reaction Execution: Seal the tube and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

-

Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the desired N-aryl product.

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principles The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] The subsequent departure of the leaving group restores the aromaticity. This mechanism is only efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group, as these are required to stabilize the negative charge of the Meisenheimer intermediate.[17][18]

Reactivity Analysis of M4B3H Methyl 4-bromo-3-hydroxybenzoate is a poor substrate for SNAr reactions.

-

Lack of Activation: The ring is electron-rich due to the powerful activating -OH group, which destabilizes the required negatively charged intermediate.

-

Incorrect EWG Positioning: The only electron-withdrawing group, -COOCH₃, is positioned meta to the bromine atom. It cannot participate in resonance stabilization of the Meisenheimer complex.

DOT Code for Unfavorable SNAr Mechanism

Caption: Rationale for the low reactivity of M4B3H in SNAr reactions.

Synthesis of Methyl 4-bromo-3-hydroxybenzoate

A common and efficient laboratory-scale synthesis involves the direct esterification of the corresponding carboxylic acid.

Synthetic Route: Fischer Esterification The compound is readily prepared from 4-bromo-3-hydroxybenzoic acid via Fischer esterification using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[1]

Detailed Synthesis Protocol [1]

-

Setup: To a solution of methanol (100 mL), add 4-bromo-3-hydroxybenzoic acid (6.51 g, 30 mmol).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2.6 mL) to the solution with cooling.

-

Reaction: Heat the reaction mixture to reflux and maintain for 5 hours.

-

Neutralization: Cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium carbonate until the pH reaches 7.

-

Extraction: Concentrate the reaction solution to approximately one-third of its original volume. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter and evaporate the solvent under reduced pressure to yield Methyl 4-bromo-3-hydroxybenzoate as a white solid (yields typically around 89%).[1]

Summary and Outlook

The bromine atom in Methyl 4-bromo-3-hydroxybenzoate is a highly effective synthetic handle, primarily activated for palladium-catalyzed cross-coupling reactions. Its reactivity is dominated by the electron-rich nature of the phenyl ring, which facilitates the oxidative addition of Pd(0) catalysts. This makes the compound an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the facile introduction of diverse aryl, heteroaryl, and amino moieties. Conversely, the same electronic properties render the C-Br bond inert to standard nucleophilic aromatic substitution pathways. This predictable and selective reactivity profile solidifies the position of Methyl 4-bromo-3-hydroxybenzoate as a valuable and reliable building block for the synthesis of complex molecules in pharmaceutical and materials science research.

References

- Buchwald–Hartwig amination - Wikipedia.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.

- METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 - ChemicalBook.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Buchwald-Hartwig Amination - Chemistry LibreTexts.

- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.

- Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD..

- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.

- Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols - ElectronicsAndBooks.

- Suzuki Coupling - Organic Chemistry Portal.

- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.

- Cross-coupling reaction - Wikipedia.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Aryl Halides - Chemistry LibreTexts.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.

- Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem.

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

Sources

- 1. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of Methyl 4-bromo-3-hydroxybenzoate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of novel chemical entities. Methyl 4-bromo-3-hydroxybenzoate, a seemingly unassuming functionalized aromatic compound, has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring, offers a versatile platform for the synthesis of a diverse array of complex molecules, particularly in the realms of kinase inhibition and antimicrobial development. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of Methyl 4-bromo-3-hydroxybenzoate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility as a synthetic intermediate, provide detailed experimental protocols, and explore its potential in the generation of next-generation therapeutics.

The Chemical Rationale: Why Methyl 4-bromo-3-hydroxybenzoate is a Privileged Scaffold

The value of Methyl 4-bromo-3-hydroxybenzoate as a synthetic precursor is not arbitrary; it is a direct consequence of the specific arrangement of its functional groups, which allows for a high degree of synthetic flexibility and the introduction of molecular complexity in a controlled manner.

-

The Bromine Handle: The bromine atom at the 4-position is the cornerstone of this molecule's utility. It serves as a versatile synthetic "handle" for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl, heteroaryl, or vinyl substituents, which are often crucial for modulating the pharmacological activity and pharmacokinetic properties of a drug candidate. The presence of bromine also increases the lipophilicity of the molecule and its derivatives, which can enhance membrane permeability and target engagement.[1]

-

The Ortho-Hydroxyl Group: The hydroxyl group at the 3-position, ortho to the bromine, offers several strategic advantages. It can be readily alkylated or acylated to introduce a diverse range of side chains, which can be designed to interact with specific residues in a biological target's binding site. Furthermore, the hydroxyl group can participate in hydrogen bonding, a critical interaction for drug-receptor binding. Its presence can also influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the bromine atom in cross-coupling reactions.

-

The Methyl Ester: The methyl ester at the 1-position provides a stable, yet readily modifiable, functional group. It is generally unreactive under many common reaction conditions used to functionalize the bromine and hydroxyl groups. However, it can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups to further explore the structure-activity relationship (SAR) of a lead compound.

This trifecta of functional groups provides a logical and efficient pathway for the systematic exploration of chemical space around a core scaffold, a fundamental principle in modern medicinal chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a starting material is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 106291-80-9 | [2] |

| Molecular Formula | C8H7BrO3 | [2] |

| Molecular Weight | 231.04 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 121-125 °C | [2] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol | [2] |

Synthesis of Methyl 4-bromo-3-hydroxybenzoate

The most common and straightforward synthesis of Methyl 4-bromo-3-hydroxybenzoate is via the Fischer esterification of 4-bromo-3-hydroxybenzoic acid.[3]

Experimental Protocol:

-

To a solution of 4-bromo-3-hydroxybenzoic acid (30 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.6 mL).

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to 0 °C.

-

Slowly add a saturated aqueous solution of sodium carbonate to neutralize the acid (pH 7).

-

Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

-